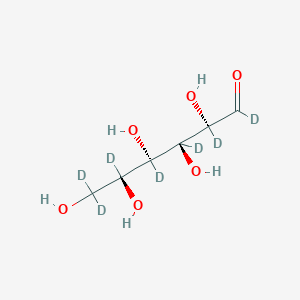
(2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxyhexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxyhexan-1-one is a deuterated analog of glucose. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the glucose molecule. The deuteration of glucose can significantly alter its physical and chemical properties, making it a valuable compound for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxyhexan-1-one typically involves the deuteration of glucose. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale catalytic deuteration processes. The use of continuous flow reactors allows for efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxyhexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated gluconic acid.
Reduction: Reduction reactions can convert the compound into deuterated sorbitol.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as acetic anhydride (Ac2O) or benzoyl chloride (C6H5COCl) can be used for esterification reactions.
Major Products
Oxidation: Deuterated gluconic acid.
Reduction: Deuterated sorbitol.
Substitution: Various deuterated esters and ethers.
Applications De Recherche Scientifique
(2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxyhexan-1-one has numerous applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace glucose metabolism pathways in living organisms.
Medicine: Investigated for its potential in developing deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
Mécanisme D'action
The mechanism of action of (2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxyhexan-1-one involves its interaction with enzymes and metabolic pathways similar to those of non-deuterated glucose. The presence of deuterium atoms can affect the rate of enzymatic reactions due to the kinetic isotope effect, leading to altered metabolic outcomes. This compound can be used to study the effects of deuteration on glucose metabolism and its potential therapeutic benefits.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: A non-deuterated analog of glucose.
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid: A deuterated analog of gluconic acid.
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanol: A deuterated analog of sorbitol.
Uniqueness
The uniqueness of (2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxyhexan-1-one lies in its deuterium content, which provides distinct advantages in research applications. The kinetic isotope effect of deuterium allows for detailed studies of metabolic pathways and reaction mechanisms that are not possible with non-deuterated compounds. Additionally, the stability and altered reactivity of deuterated compounds make them valuable in the development of new drugs and industrial processes.
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxyhexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1D,2D2,3D,4D,5D,6D |
Clé InChI |
GZCGUPFRVQAUEE-JKMJYBEYSA-N |
SMILES isomérique |
[2H]C(=O)[C@@]([2H])([C@]([2H])([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


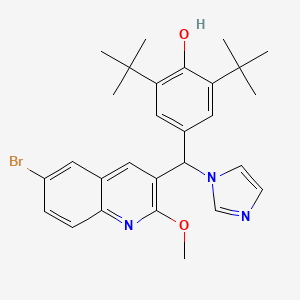
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide](/img/structure/B12423745.png)

![1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]urea](/img/structure/B12423748.png)
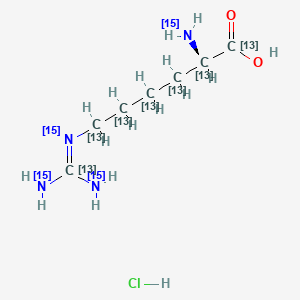
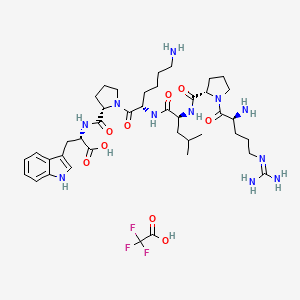


![(2S,3R,4S,5S)-3-tert-butyl-4-[[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methoxy]-5-(2-methylphenyl)-1-[(2S)-oxane-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12423781.png)
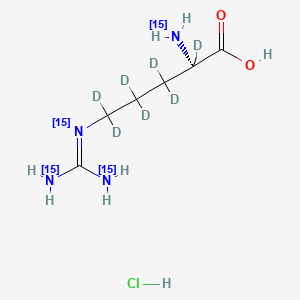
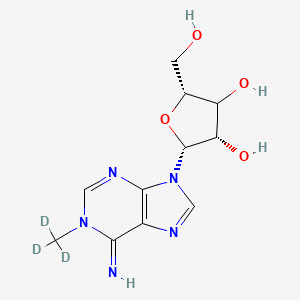

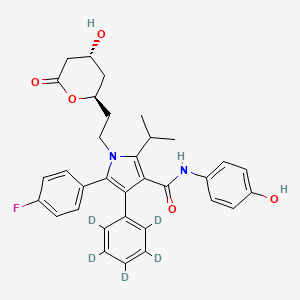
![[(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] dodecanoate](/img/structure/B12423841.png)
